(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile
CAS No.:
Cat. No.: VC17493741
Molecular Formula: C10H11FN2
Molecular Weight: 178.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11FN2 |
|---|---|
| Molecular Weight | 178.21 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2-fluoro-4-methylphenyl)propanenitrile |
| Standard InChI | InChI=1S/C10H11FN2/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
| Standard InChI Key | HOIKQLRMEZFHCY-JTQLQIEISA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)[C@H](CC#N)N)F |
| Canonical SMILES | CC1=CC(=C(C=C1)C(CC#N)N)F |
Introduction
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is a synthetic organic compound with a specific stereochemistry, indicated by the "(3S)" notation, which refers to its configuration at the third carbon atom. This compound belongs to the class of propanenitriles, which are derivatives of propanenitrile (also known as propionitrile) with various substituents attached to the carbon chain. The presence of an amino group (-NH2) and a fluorinated phenyl ring makes it a compound of interest for potential applications in pharmaceutical chemistry and organic synthesis.
Synthesis and Preparation
The synthesis of (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile typically involves asymmetric synthesis methods to ensure the correct stereochemistry. Common approaches include the use of chiral catalysts or auxiliaries to control the formation of the chiral center. The starting materials might include 2-fluoro-4-methylbenzaldehyde or related compounds, which undergo reactions such as reductive amination or cyanation to form the desired propanenitrile derivative.
Synthetic Route Example
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Starting Material: 2-Fluoro-4-methylbenzaldehyde
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Reaction Steps:
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Reductive Amination: Reaction with ammonia or an amine in the presence of a reducing agent.
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Cyanation: Introduction of a cyano group (-CN) using a cyanide source.
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Asymmetric Catalysis: Use of chiral catalysts to ensure the (3S) configuration.
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Potential Applications
While specific applications of (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. These may include:
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Pharmaceutical Intermediates: Used in the synthesis of drugs targeting various biological pathways.
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Biological Studies: Investigating interactions with enzymes or receptors to understand potential therapeutic effects.
Research Findings and Challenges
Research on (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propanenitrile is limited, and most information is related to its synthesis and chemical properties. Challenges in studying this compound include:
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Stereochemical Control: Maintaining the correct stereochemistry during synthesis is crucial for its potential biological activity.
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Limited Biological Data: There is a need for more comprehensive studies on its interactions with biological systems.
Future Directions
Future research should focus on exploring its biological activity and potential applications in pharmaceutical chemistry. This could involve screening for interactions with specific enzymes or receptors and assessing its pharmacokinetic properties.
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